molecular formula C21H16N6O2S B11199072 N-(2-chloro-4-methylphenyl)-N'-[4-(1H-indol-2-yl)phenyl]urea

N-(2-chloro-4-methylphenyl)-N'-[4-(1H-indol-2-yl)phenyl]urea

Cat. No.: B11199072
M. Wt: 416.5 g/mol
InChI Key: RNXTUIKASDTOID-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-N’-[4-(1H-indol-2-yl)phenyl]urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea linkage connecting a chloromethylphenyl group and an indolylphenyl group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-N’-[4-(1H-indol-2-yl)phenyl]urea typically involves the reaction of 2-chloro-4-methylaniline with 4-(1H-indol-2-yl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to facilitate the formation of the urea bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)-N’-[4-(1H-indol-2-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-N’-[4-(1H-indol-2-yl)phenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-methylphenyl)-N’-phenylurea
  • N-(2-chloro-4-methylphenyl)-N’-(4-methylphenyl)urea
  • N-(2-chloro-4-methylphenyl)-N’-(4-methoxyphenyl)urea

Uniqueness

N-(2-chloro-4-methylphenyl)-N’-[4-(1H-indol-2-yl)phenyl]urea stands out due to the presence of the indole moiety, which imparts unique chemical and biological properties. This structural feature can enhance the compound’s binding affinity to certain biological targets, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C21H16N6O2S

Molecular Weight

416.5 g/mol

IUPAC Name

6-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C21H16N6O2S/c1-13-7-5-6-10-15(13)19-23-17(29-26-19)12-30-21-24-18-16(11-22-25-18)20(28)27(21)14-8-3-2-4-9-14/h2-11H,12H2,1H3,(H,22,25)

InChI Key

RNXTUIKASDTOID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5

Origin of Product

United States

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